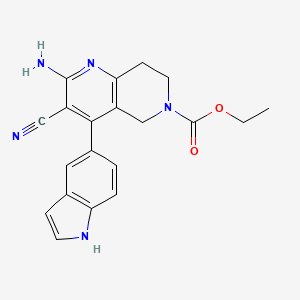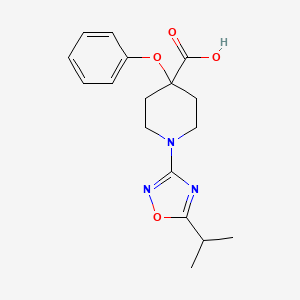![molecular formula C17H18F3NO2 B5357139 1-(2-furylmethyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5357139.png)
1-(2-furylmethyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-furylmethyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol is a chemical compound that belongs to the class of piperidinols. It is a potent and selective inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin in the brain. This compound has been the subject of extensive scientific research due to its potential applications in the treatment of various psychiatric disorders.
Mécanisme D'action
1-(2-furylmethyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol works by inhibiting the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. By inhibiting this transporter, the compound increases the levels of serotonin in the brain, which can help to alleviate the symptoms of various psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of the serotonin transporter. By increasing the levels of serotonin in the brain, the compound can help to regulate mood, reduce anxiety, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-furylmethyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol for lab experiments is its potency and selectivity as a serotonin transporter inhibitor. This makes it a valuable tool for studying the role of serotonin in various psychiatric disorders. However, one limitation of this compound is that it may not accurately reflect the effects of other serotonin-targeting drugs, as it has a unique mechanism of action.
Orientations Futures
There are several future directions for research on 1-(2-furylmethyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol. One potential area of study is its potential applications in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another future direction is the development of more potent and selective serotonin transporter inhibitors based on the structure of this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 1-(2-furylmethyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol involves several steps, including the reaction of 3-(trifluoromethyl)benzaldehyde with furfurylamine to form 1-(2-furylmethyl)-3-(trifluoromethyl)benzene. This intermediate is then reacted with piperidine in the presence of a catalyst to yield the final product.
Applications De Recherche Scientifique
1-(2-furylmethyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol has been extensively studied for its potential applications in the treatment of various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder (OCD). It has been shown to be a potent and selective inhibitor of the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. By inhibiting this transporter, the compound increases the levels of serotonin in the brain, which can help to alleviate the symptoms of these disorders.
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO2/c18-17(19,20)14-4-1-3-13(11-14)16(22)6-8-21(9-7-16)12-15-5-2-10-23-15/h1-5,10-11,22H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEWYWWKFWNWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-ethoxy-2-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5357060.png)
![2-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1S)-1-(3-methylpyridin-2-yl)ethyl]acetamide](/img/structure/B5357070.png)
![N'-{2-[3-(3,4-difluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-N,N-dimethylurea](/img/structure/B5357077.png)
![N-methyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5357085.png)
![8,8-dimethyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5357092.png)

![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2-propanol](/img/structure/B5357103.png)
![3-{[(2-sec-butylphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5357105.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-[1-(methoxymethyl)cyclopentyl]-1H-pyrazole-3-carboxamide](/img/structure/B5357108.png)
![N-(5-chloro-2-methylphenyl)-2-({1-cyclopropyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5357120.png)


![methyl 1-[3-(2-chlorophenyl)acryloyl]-1H-indole-3-carboxylate](/img/structure/B5357131.png)
![1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-4-(1H-pyrrol-2-ylcarbonyl)piperazine](/img/structure/B5357147.png)